sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate is a complex organic compound with a unique structure that combines a phospholane ring and an unsaturated fatty acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate typically involves the reaction of a phospholane derivative with an unsaturated fatty acid. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the unsaturated fatty acid chain.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce saturated fatty acid chains.
Scientific Research Applications
Chemistry
In chemistry, sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with biological membranes and proteins makes it a candidate for drug delivery systems and other biomedical applications.
Medicine
In medicine, the compound’s properties are explored for therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phospholane derivatives and unsaturated fatty acid salts. Examples include:
- Sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-hexadec-9-enoate
- Sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-dodec-9-enoate
Uniqueness
What sets sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate apart is its specific combination of a phospholane ring and an octadec-9-enoate chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H38NaO6P |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);/q;+1/p-1/b10-9-;/t20-;/m1./s1 |
InChI Key |
WAVVZMLZBMXFAT-JGSYTFBMSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1COP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.